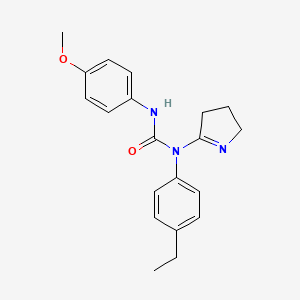

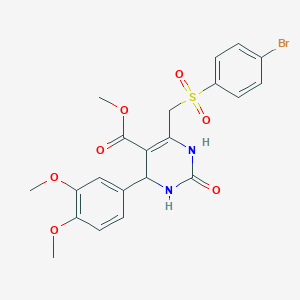

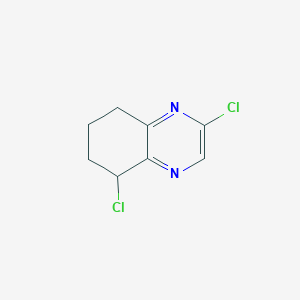

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea, also known as DPU-4, is a chemical compound that has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involves either a one-step or two-step process from (2-aminophenyl)(1H-pyrrol-2-yl)methanone, with the one-step synthesis yielding the product at 72% via carbonylation and subsequent reaction with 4-methoxyaniline. This method highlights the chemical's relevance in synthesizing complex molecules efficiently (Sarantou & Varvounis, 2022).

Biological and Medicinal Applications

- Studies on related pyrrole derivatives have demonstrated their potential in medicinal chemistry, such as inhibitors for various enzymes and proteins. For example, pyridylthiazole-based ureas show potent inhibition of Rho-associated protein kinases (ROCK1 and 2), indicating the therapeutic potential of similar compounds in treating diseases associated with these enzymes (Pireddu et al., 2012).

Pharmacological Effects

- Related urea derivatives have been explored for their antiproliferative activities against various cancer cell lines, suggesting that compounds like 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea could have potential applications in cancer therapy. Modifications to these molecules can dramatically reduce toxicity while retaining antiproliferative and PI3K inhibitory activities, making them promising candidates for anticancer agents with low toxicity (Wang et al., 2015).

Enzymatic and Chemical Reactions

- The compound's related structures have been utilized in studies focusing on enzymatic reactions and the synthesis of other pharmacologically active molecules, highlighting the versatility of pyrrole derivatives in synthesizing biologically active compounds. This includes their roles in catalyzing reactions and forming complexes that are relevant in pharmaceutical research and development (Ma et al., 2016).

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-15-6-10-17(11-7-15)23(19-5-4-14-21-19)20(24)22-16-8-12-18(25-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETWGJIOHDYMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B2458605.png)

![4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2458609.png)

![N-(3-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2458611.png)

![N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458613.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)